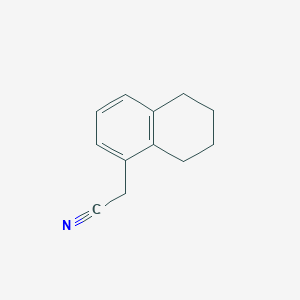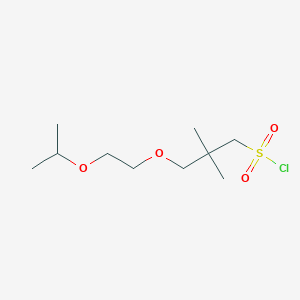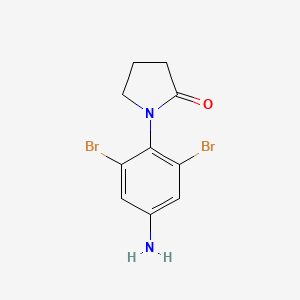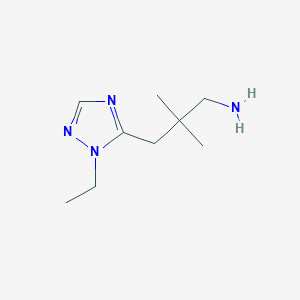![molecular formula C12H15LiN2O4 B13473095 Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate is a chemical compound with the molecular formula C12H16N2O4Li It is a lithium salt of a pyridine derivative, which contains a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-bromopyridine, undergoes a nucleophilic substitution reaction with tert-butyl carbamate to introduce the Boc-protected amino group.
Lithiation: The resulting intermediate is then treated with n-butyllithium to introduce the lithium ion.
Acetylation: Finally, the compound is acetylated to form the desired product.
The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.
Scientific Research Applications
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The lithium ion may also play a role in modulating biological pathways, particularly those involved in neurotransmission and mood regulation.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate
Uniqueness
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amino group. This structural feature allows for selective reactions and interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H15LiN2O4 |
|---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16;/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI Key |
DEKAPSWCVZTOCI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)





![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)



amine](/img/structure/B13473061.png)



